2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid
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Overview
Description
2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the hydroxyacetic acid moiety.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a keto acid, while substitution of the fluorine atom could yield a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique electronic properties.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the hydroxyacetic acid moiety.
3-fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, affecting its reactivity and biological activity.
2,6-difluoropyridine: A compound with two fluorine atoms, which can further enhance its electron-withdrawing effects and biological properties.
Uniqueness
2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the fluorine atom and the hydroxyacetic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6FNO3 |
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Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-4-2-1-3-9-5(4)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
InChI Key |
KRBWXLSPYCESMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(=O)O)O)F |
Origin of Product |
United States |
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